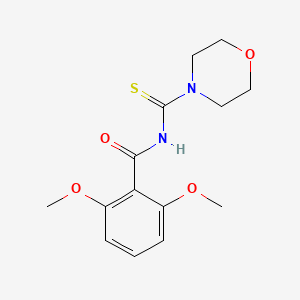
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a thioamide derivative that has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves its binding to the mu-opioid receptor. This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have analgesic, anti-inflammatory, and anti-tumor properties.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is its selectivity for the mu-opioid receptor. This allows for the specific study of this receptor and its downstream signaling pathways. However, a limitation of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research involving 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of interest is the development of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide analogs with improved selectivity and efficacy. Another area of interest is the study of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's effects on other GPCRs and their downstream signaling pathways. Additionally, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent for pain and inflammation warrants further investigation.
In conclusion, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a chemical compound with potential applications in scientific research. Its selectivity for the mu-opioid receptor allows for the specific study of this receptor and its downstream signaling pathways. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. While there are limitations to its use in lab experiments, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent and its role in the study of GPCRs make it an area of interest for future research.
Métodos De Síntesis
The synthesis of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with morpholine in the presence of a base, followed by the addition of carbon disulfide. The resulting product is purified through recrystallization to obtain 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in high yield.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to selectively bind to a specific GPCR, the mu-opioid receptor, and can be used as a tool to study its function.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-18-10-4-3-5-11(19-2)12(10)13(17)15-14(21)16-6-8-20-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHHZBJQMEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)

![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)
![N-(2-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5819820.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)
![4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5819826.png)


![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)


![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)
